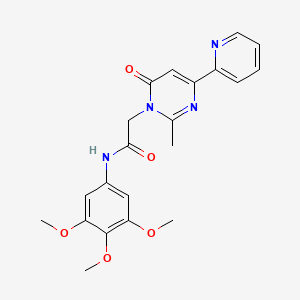

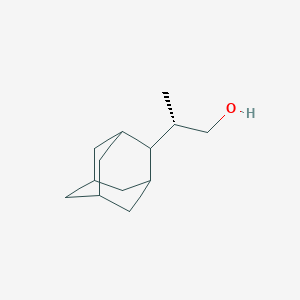

![molecular formula C18H13N5OS B2811658 1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868970-42-7](/img/structure/B2811658.png)

1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone” is a complex organic molecule that contains several functional groups including a phenyl group, a pyridine ring, a triazole ring, and a pyridazine ring . These functional groups are common in many pharmaceutical compounds due to their ability to interact with biological systems .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through a series of reactions including aromatic nucleophilic substitution, condensation, and cycloaddition .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of nitrogen in the triazole and pyridine rings can act as a site for hydrogen bonding, which can influence its interaction with other molecules .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For example, the phenyl group can undergo electrophilic aromatic substitution, while the pyridine and triazole rings can act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these functional groups have moderate to high polarity due to the presence of nitrogen and sulfur atoms, and may have significant solubility in polar solvents .Aplicaciones Científicas De Investigación

- Findings : Compound 8b demonstrated promising antiviral activity. Further investigations into its mechanism of action and potential clinical applications are warranted .

- Findings : Compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities. Their potential as antimicrobial agents merits further investigation .

- Findings : These derivatives may provide structural insights and contribute to the development of neuroprotective agents .

- Findings : Compound 10j, with a 2,4-difluoro group at the phenyl moiety, warrants further investigation as a potential anticancer agent .

Antiviral Activity

Antimicrobial Properties

Neuroprotective Potential

LSD1 Inhibition

Cytotoxic Effects

Diverse Pharmacological Activities

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a structural feature of the compound, allow it to make specific interactions with different target receptors . This suggests that the compound may bind to its targets, altering their function and leading to downstream effects.

Biochemical Pathways

Given the potential targets and activities mentioned above, it can be inferred that the compound may influence a variety of biochemical pathways related to cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds , suggesting that similar studies could provide insights into the pharmacokinetics of this compound.

Result of Action

Given its potential pharmacological activities, it can be inferred that the compound may induce cell death in cancer cells, inhibit microbial growth, reduce inflammation and oxidative stress, inhibit viral replication, and modulate enzyme activity .

Propiedades

IUPAC Name |

1-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS/c24-15(13-4-2-1-3-5-13)12-25-17-7-6-16-20-21-18(23(16)22-17)14-8-10-19-11-9-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROJRRAWHSWRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

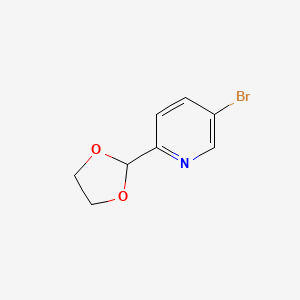

![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide](/img/structure/B2811578.png)

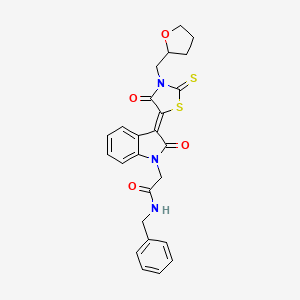

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811582.png)

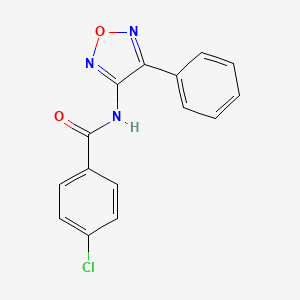

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2811584.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2811585.png)

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2811586.png)

![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)

![2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2811592.png)

![Isopropyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811593.png)

![5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2811597.png)